molecular formula C11H11N3O B8564298 3-methyl-2-(phenylamino)pyrimidin-4(3H)-one

3-methyl-2-(phenylamino)pyrimidin-4(3H)-one

Cat. No.: B8564298
M. Wt: 201.22 g/mol
InChI Key: GESUBCATNLANQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(phenylamino)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-anilino-3-methylpyrimidin-4-one

InChI

InChI=1S/C11H11N3O/c1-14-10(15)7-8-12-11(14)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)

InChI Key

GESUBCATNLANQK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CN=C1NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(phenylamino)pyrimidin-4(3H)-one (0.250 g, 1.34 mmol) in DMF (10 mL) was added LiH (0.012 g, 1.47 mmol). The reaction mixture was stirred for 25 minutes and then iodomethane (0.166 mL, 2.67 mmol) was added. The reaction was stirred at room temperature for 18 hours, the quenched with H2O and partitioned between EtOAc and saturated aqueous NaCl. The phases were separated, and the aqueous phase was re-extracted with EtOAc (1×). The combined organic layers were dried (Na2SO4), filtered and concentrated to yield a crude yellow oil. The crude product was purified by flash column chromatography, eluting with 30:1 dichloromethane/methanol. The desired product (0.166 g, 62%) was obtained as a white crystalline solid. 1H NMR (400 MHz, CDCl3) δ 7.68 (d, J=6.2 Hz, 1H), 7.46 (m, 2H), 7.39 (t, J=7.8 Hz, 2H), 7.19 (t, J=7.4 Hz, 1H), 6.48 (s, 1H), 6.01 (d, J=6.6 Hz, 1H), 3.58 (s, 3H). LRMS (ESI pos) m/e 202 (M+1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.012 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.166 mL
Type
reactant
Reaction Step Two
Yield
62%

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